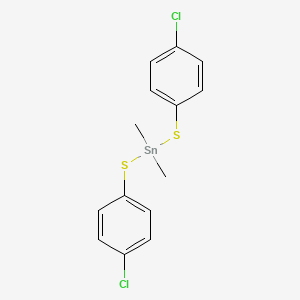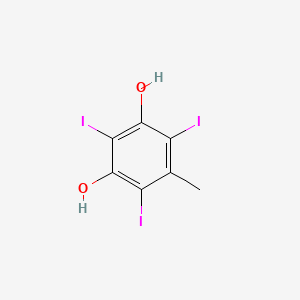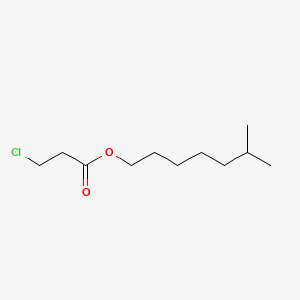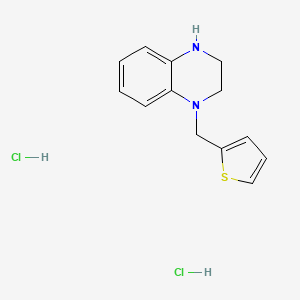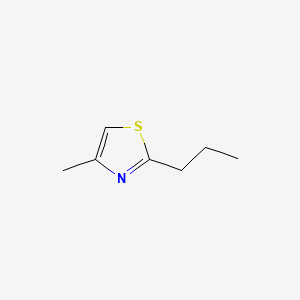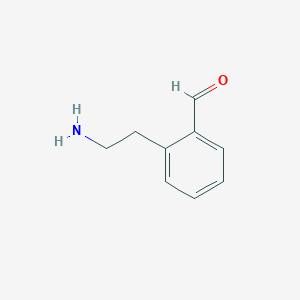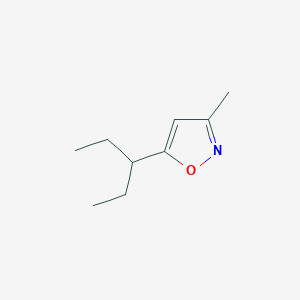
3-Methyl-5-(pentan-3-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(pentan-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pentan-3-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs a (3 + 2) cycloaddition reaction, where the nitrile oxide acts as the dipole and the alkyne as the dipolarophile . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(pentan-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of functionalized isoxazoles .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(pentan-3-yl)isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: Isoxazole derivatives are investigated for their interactions with biological targets and their potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(pentan-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-(pentan-3-yl)isoxazole: Unique due to its specific substitution pattern on the isoxazole ring.
3-Amino-5-methylisoxazole: Differing in the presence of an amino group instead of a pentan-3-yl group.
5-Phenylisoxazole: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
3-methyl-5-pentan-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
NBHMCZUZGAKZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1=CC(=NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



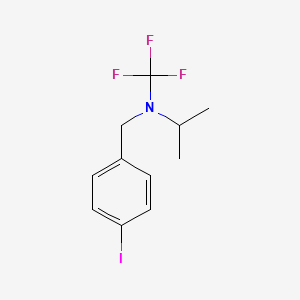
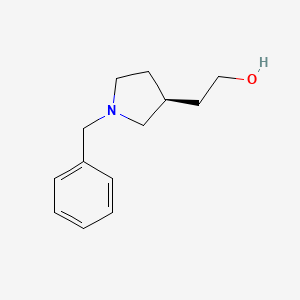
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
